Camizestrant (AZD9833, CAS: 2222844-89-3) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) and pure antagonist. Structurally characterized by a tricyclic indazole core and a 3-(fluoromethyl)azetidine side chain, it was engineered to overcome the pharmacokinetic and pharmacodynamic limitations of first-generation SERDs [1]. In preclinical and clinical modeling contexts, Camizestrant demonstrates sub-nanomolar degradation potency against both wild-type and mutated estrogen receptor alpha (ERα), while maintaining strict control over lipophilicity to ensure high aqueous solubility and oral absorption[2]. For procurement and laboratory selection, its primary value lies in its ability to deliver complete receptor antagonism without the partial agonism seen in earlier oral analogs, making it a highly reliable benchmark for targeted protein degradation and oncology modeling workflows.
Generic substitution in SERD-based research often fails due to critical differences in physicochemical properties and receptor pharmacology. Substituting Camizestrant with the first-generation standard, fulvestrant, introduces severe formulation and handling challenges; fulvestrant's poor aqueous solubility mandates volume-limited intramuscular injections, which caps systemic exposure and complicates in vivo rodent dosing regimens [1]. Conversely, utilizing earlier oral SERDs like AZD9496 as cheaper substitutes compromises assay integrity, as these compounds frequently exhibit partial agonism and weaker degradation in challenging cell lines [2]. Procuring the exact Camizestrant molecule ensures researchers avoid confounding baseline receptor activation and bypass the dosing ceilings inherent to highly lipophilic, non-oral alternatives.
Camizestrant demonstrates highly potent ERα degradation with an IC50 of 0.16 nM, outperforming earlier generation oral SERDs like AZD9496 [1]. Crucially, unlike AZD9496 which exhibited partial agonism in certain ER+ breast cancer cell lines, Camizestrant functions as a pure antagonist. It achieves maximal ERα degradation comparable to or exceeding fulvestrant across diverse and challenging cell lines, including MCF-7 and CAMA-1 [2].
| Evidence Dimension | ERα degradation IC50 and agonistic behavior |
| Target Compound Data | IC50 = 0.16 nM (pure antagonist) |
| Comparator Or Baseline | AZD9496 (weaker degradation, partial agonism) |
| Quantified Difference | Sub-nanomolar degradation with 0% partial agonism |
| Conditions | ER+ breast cancer cell lines (e.g., MCF-7, CAMA-1) |
Eliminating partial agonism ensures that researchers observe true receptor knockout effects without confounding baseline activation in sensitive in vitro assays.
Fulvestrant, the first-in-class SERD, is severely limited by poor aqueous solubility, necessitating intramuscular (IM) injection and capping the maximum administrable clinical dose[1]. Camizestrant was specifically engineered with a tricyclic indazole core and a 3-(fluoromethyl)azetidine side chain to strictly control lipophilicity (logD7.4)[2]. This structural optimization grants Camizestrant high oral bioavailability, removing the dosing ceiling associated with fulvestrant and allowing for flexible, non-invasive oral administration in preclinical models [3].
| Evidence Dimension | Route of administration and dosing capacity |
| Target Compound Data | High oral bioavailability (PO administration) |
| Comparator Or Baseline | Fulvestrant (Poor solubility, IM injection only, 500 mg max clinical dose) |
| Quantified Difference | Shift from volume-limited IM injection to scalable oral dosing |
| Conditions | In vivo pharmacokinetic modeling and formulation |
Enables scalable oral dosing in rodent xenograft models, avoiding the formulation complexities and volume limits of highly lipophilic intramuscular injections.
Ligand-binding domain mutations in ESR1 (such as Y537S and D538G) confer constitutive ER activity and drive resistance to standard therapies. In competition binding assays, Camizestrant binds with high affinity to both wild-type ESR1 and these mutant variants [1]. In in vivo patient-derived xenograft (PDX) models, Camizestrant does not exhibit the relative dose-dependent resistance seen with fulvestrant, driving robust tumor suppression even in heavily pretreated ESR1-mutated backgrounds[1].
| Evidence Dimension | Tumor suppression in ESR1 mutant models |
| Target Compound Data | High affinity binding and sustained tumor regression in Y537S/D538G mutants |
| Comparator Or Baseline | Fulvestrant (Displays relative dose-dependent resistance in ESR1-mutant cells) |
| Quantified Difference | Sustained degradation and antagonism despite LBD mutations |
| Conditions | ESR1-mutant PDX models and recombinant LBD binding assays |
Makes Camizestrant the essential choice for modeling acquired endocrine resistance and evaluating next-generation combination therapies.
Due to its high binding affinity to ESR1 ligand-binding domain mutations (e.g., Y537S, D538G), Camizestrant is the optimal SERD for establishing patient-derived xenograft (PDX) models of acquired endocrine resistance. It reliably suppresses tumor growth where fulvestrant and standard aromatase inhibitors fail [1].
Camizestrant's optimized lipophilicity and high oral bioavailability make it highly suitable for complex in vivo combination studies. Researchers can co-administer it orally with CDK4/6 inhibitors (e.g., palbociclib) or PI3K/AKT/mTOR inhibitors, bypassing the injection-site complications and dosing ceilings associated with intramuscular fulvestrant [1].
As a pure antagonist with a sub-nanomolar degradation IC50, Camizestrant serves as a highly reliable positive control in high-throughput degradation assays and western blots. Its ability to achieve maximal ERα degradation across challenging cell lines like CAMA-1 makes it superior to earlier partial agonists like AZD9496 [2].